Ethyl 2-(4-nitrophenoxy)butanoate

Synthetic Chemistry Medicinal Chemistry Analytical Chemistry

Ethyl 2-(4-nitrophenoxy)butanoate is an organic compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol. It belongs to the class of nitrophenoxy butanoate esters, characterized by a 4-nitrophenoxy group attached to the α-position of an ethyl butanoate backbone.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 225102-05-6
Cat. No. B1429648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-nitrophenoxy)butanoate
CAS225102-05-6
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H15NO5/c1-3-11(12(14)17-4-2)18-10-7-5-9(6-8-10)13(15)16/h5-8,11H,3-4H2,1-2H3
InChIKeyNZSZBYKHXVLPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-nitrophenoxy)butanoate (CAS 225102-05-6): Baseline Identity and Procurement-Relevant Specifications


Ethyl 2-(4-nitrophenoxy)butanoate is an organic compound with the molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol . It belongs to the class of nitrophenoxy butanoate esters, characterized by a 4-nitrophenoxy group attached to the α-position of an ethyl butanoate backbone . The compound contains a chiral center at the α-carbon (C2) and is typically supplied as a racemic mixture . At ambient temperature, it exists as a liquid with a standard purity specification of 95% across multiple commercial suppliers . Its InChI Key is NZSZBYKHXVLPBS-UHFFFAOYSA-N, and the SMILES representation is CCC(C(=O)OCC)Oc1ccc(cc1)[N+](=O)[O-] . The compound is primarily utilized as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry and organic synthesis .

Why Ethyl 2-(4-nitrophenoxy)butanoate (CAS 225102-05-6) Cannot Be Interchanged with Structurally Similar Analogs


Generic substitution among nitrophenoxy butanoate derivatives fails due to quantifiable differences in regiochemistry, functional group position, and molecular weight that dictate distinct reactivity profiles. Positional isomers, such as ethyl 4-(2-nitrophenoxy)butanoate (CAS 274676-19-6, 251.23 g/mol) [1], exhibit a 2-nitrophenoxy group at the γ-position rather than the 4-nitrophenoxy group at the α-position, fundamentally altering both steric accessibility and the electronic environment for nucleophilic substitution and reduction reactions. Even closer analogs like 2-(4-nitrophenoxy)butanoic acid (CAS 120552-01-4, 225.20 g/mol) differ critically in the carboxylic acid versus ethyl ester terminus, which impacts solubility, reactivity toward nucleophiles, and suitability for specific coupling protocols. The position of the nitro group on the aromatic ring—para in this compound versus ortho or meta in other analogs—has been established as a critical determinant of photosensitization efficiency and chromophoric properties in nitrophenoxy-containing systems [2]. Procurement of the incorrect analog without verifying exact structural identity introduces uncontrolled variables that can compromise synthetic reproducibility and experimental outcomes.

Ethyl 2-(4-nitrophenoxy)butanoate (CAS 225102-05-6): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Molecular Weight and Formula Differentiation from the Closest Acid Analog for Weighing and Stoichiometric Calculations

Ethyl 2-(4-nitrophenoxy)butanoate (C12H15NO5, MW 253.25 g/mol) differs quantitatively from its closest analog 2-(4-nitrophenoxy)butanoic acid (C10H11NO5, MW 225.20 g/mol) . The presence of the ethyl ester moiety versus the free carboxylic acid results in a molecular weight increase of 28.05 g/mol (approximately 12.5% higher). This difference materially affects gravimetric preparation of stock solutions and reaction stoichiometry calculations, introducing systematic errors if the acid form is erroneously substituted. Additionally, the computed LogP for the target compound is 2.3153 , which, while not directly comparable to published LogP data for the acid analog, indicates distinct partition behavior that influences chromatographic retention and extraction protocols.

Synthetic Chemistry Medicinal Chemistry Analytical Chemistry

Regiochemical Differentiation: α-Position vs. γ-Position Functionalization Determines Synthetic Utility

The target compound features the 4-nitrophenoxy group at the α-carbon (C2 position) of the butanoate chain, as confirmed by SMILES string CCC(C(=O)OCC)Oc1ccc(cc1)[N+](=O)[O-] [1]. In contrast, the analog ethyl 4-(2-nitrophenoxy)butanoate carries the nitrophenoxy group at the γ-carbon (C4 position) with ortho nitro substitution on the phenyl ring (C12H13NO5, MW 251.23 g/mol) [2]. The α-substitution pattern places the electron-withdrawing nitrophenoxy group adjacent to the ester carbonyl, substantially increasing the acidity of the α-proton and enabling enolate chemistry that is inaccessible in the γ-substituted analog. This regiochemical difference, quantified by the distinct carbon backbone position (C2 vs. C4), fundamentally alters the compound's reactivity profile in alkylation, acylation, and condensation reactions.

Organic Synthesis Structure-Activity Relationship Chemical Biology

Para-Nitro Substitution vs. Ortho-Nitro Substitution: Electronic Effects on Reduction and Spectroscopic Properties

The para-positioned nitro group in ethyl 2-(4-nitrophenoxy)butanoate confers distinct electronic and steric properties compared to ortho-nitro substituted analogs. Class-level evidence demonstrates that 4-nitrophenoxy moieties exhibit higher photosensitization efficiency than corresponding low molecular weight photosensitizers for trans-cis photoisomerization reactions in aqueous systems [1]. The para substitution pattern eliminates steric hindrance that ortho substitution imposes on reactions at the nitro group, such as catalytic hydrogenation to the corresponding amine. This difference is supported by established synthetic routes where the target compound undergoes reduction with hydrogen gas and palladium on carbon to yield ethyl 2-(4-aminophenoxy)butanoate , a transformation whose kinetics and catalyst accessibility may be compromised in ortho-substituted congeners due to increased steric shielding.

Catalysis Spectroscopy Chromatography

Analytical Quality Assurance: Multi-Modal Characterization as a Procurement-Relevant Differentiator

Ethyl 2-(4-nitrophenoxy)butanoate from qualified suppliers such as Bidepharm includes batch-specific analytical characterization comprising NMR, HPLC, and GC . While detailed comparative analytical data for analogs is not publicly disclosed in a head-to-head format, the provision of multi-modal characterization represents a procurement-relevant advantage. For the related compound 2-(4-nitrophenoxy)butanoic acid, authoritative spectral databases including FTIR and MS (GC) are available through SpectraBase [1], establishing a benchmark for spectroscopic verification. The availability of batch-specific quality control data enables researchers to verify compound identity and purity prior to use, reducing the risk of failed experiments due to misidentified or impure material. This is particularly relevant for compounds with multiple positional and functional group isomers where simple CAS number verification may be insufficient.

Quality Control Analytical Chemistry Procurement

Physical State Differentiation: Liquid Form Enables Direct Handling Without Dissolution Steps

Ethyl 2-(4-nitrophenoxy)butanoate is supplied as a liquid at ambient temperature , a physical state that distinguishes it from the closest acid analog, 2-(4-nitrophenoxy)butanoic acid, which is typically supplied as a solid (inferred from standard carboxylic acid properties and available product listings) . The liquid form of the target compound enables direct volumetric dispensing using automated liquid handling systems without the additional step of dissolution in a compatible solvent. This physical state difference reduces preparation time and eliminates potential errors associated with incomplete dissolution of solid analogs in high-throughput screening or automated synthesis workflows.

Formulation High-Throughput Screening Laboratory Automation

Functional Group Reactivity: Ester vs. Carboxylic Acid Determines Compatibility with Coupling and Protection Strategies

The ethyl ester functionality in the target compound provides a protected carboxylic acid equivalent that is stable under many reaction conditions where free acids would undergo unwanted side reactions. In contrast, the analog 2-(4-nitrophenoxy)butanoic acid (CAS 120552-01-4) bears a free carboxylic acid terminus . The ester form enables selective transformations—such as nitro group reduction, aromatic substitution, or enolate alkylation—without requiring separate carboxylic acid protection/deprotection sequences. Class-level understanding of ester versus acid reactivity indicates that the ester is compatible with strongly basic conditions (e.g., LDA, Grignard reagents) that would deprotonate and potentially degrade the free acid analog . Upon completion of desired transformations, the ester can be selectively hydrolyzed to reveal the carboxylic acid for subsequent coupling or functionalization steps.

Peptide Chemistry Prodrug Design Protecting Group Strategy

Ethyl 2-(4-nitrophenoxy)butanoate (CAS 225102-05-6): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of 4-Aminophenoxy Butanoate Derivatives via Catalytic Hydrogenation

This compound serves as a direct precursor to ethyl 2-(4-aminophenoxy)butanoate through nitro group reduction using hydrogen gas with palladium on carbon . The para-nitro substitution pattern enables unobstructed catalyst access and efficient reduction kinetics, as supported by class-level evidence on the favorable electronic properties of 4-nitrophenoxy moieties [1]. The ethyl ester functionality remains intact during reduction, preserving the protected carboxylic acid for subsequent transformations. This scenario is particularly relevant for medicinal chemistry programs requiring aniline-containing building blocks.

Chiral Building Block for Enantioselective Synthesis and Resolution Studies

The compound contains a chiral center at the α-carbon (C2 position) and is supplied as a racemic mixture . Class-level evidence from related 3-(2-nitrophenoxy) butanoates demonstrates that such chiral nitrophenoxy esters are effective substrates for enantioselective hydrolysis catalyzed by lipases (e.g., Pseudomonas fluorescens and Pseudomonas sp. lipase), enabling kinetic resolution to obtain enantiomerically enriched intermediates [1]. The α-position substitution and ester functionality make this compound suitable for similar stereoselective enzymatic transformations, providing access to chiral precursors for ACE inhibitors and related benzoxazepinone scaffolds [1].

PPARα Receptor Ligand Development and Molecular Docking Studies

Evidence from molecular docking studies indicates that ethyl 2-(4-aminophenoxy)butanoate—the direct reduction product of this compound—has been evaluated for interactions with the PPARα receptor active site to investigate receptor binding and energetics . The target compound therefore serves as the key nitro-precursor for generating this amino analog, positioning it as an essential intermediate in structure-activity relationship (SAR) campaigns targeting nuclear receptors and metabolic disorders.

Automated High-Throughput Screening Library Preparation

The liquid physical state of ethyl 2-(4-nitrophenoxy)butanoate at ambient temperature directly enables volumetric dispensing using automated liquid handling platforms without the additional step of solid dissolution. This property reduces workflow complexity and minimizes preparation errors in high-throughput screening campaigns compared to solid analogs such as 2-(4-nitrophenoxy)butanoic acid [1]. The compound's 95% purity specification, supported by batch-specific analytical characterization , ensures consistent performance across screening plates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-nitrophenoxy)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.